N-Butyl Noroxymorphone
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Overview
Description
N-Butyl Noroxymorphone is a derivative of noroxymorphone, an opioid compound. It is primarily used as an intermediate in the synthesis of opioid antagonists such as naloxone and naltrexone . These antagonists are crucial in the treatment of opioid overdoses and dependencies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl Noroxymorphone typically involves the N-alkylation of noroxymorphone. Noroxymorphone itself is synthesized from thebaine, a naturally occurring opiate isolated from poppy extract . The process involves several steps:
Generation of Oxycodone: Thebaine is first converted to oxycodone.
N- and O-Demethylation: Oxycodone undergoes N- and O-demethylation to produce noroxymorphone.
Industrial Production Methods
In industrial settings, the synthesis of noroxymorphone is optimized for safety and sustainability. Traditional methods involve the use of toxic reagents such as alkyl chloroformates or boron tribromide . greener approaches have been developed, including electrochemical N-demethylation and hydrolysis with hydrobromic acid . These methods are more efficient and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-Butyl Noroxymorphone can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include peroxides and acylating agents.
Reduction: Hydrogenation reactions often use catalysts such as palladium.
Substitution: Alkylation reactions typically use alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, N-alkylation of noroxymorphone produces this compound .
Scientific Research Applications
N-Butyl Noroxymorphone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of opioid antagonists.
Biology: Studied for its interactions with opioid receptors.
Medicine: Crucial in the development of treatments for opioid overdoses and dependencies.
Industry: Used in the production of pharmaceutical compounds
Mechanism of Action
N-Butyl Noroxymorphone interacts predominantly with the opioid mu-receptor. These receptors are distributed in various regions of the brain, including the amygdala, hypothalamus, and thalamus . The compound acts as an agonist, binding to these receptors and inhibiting GABA inhibitory interneurons. This inhibition allows pain modulation to proceed downstream .
Comparison with Similar Compounds
Similar Compounds
Noroxymorphone: The parent compound, used as an intermediate in the synthesis of opioid antagonists.
Oxymorphone: Another opioid analgesic with similar properties.
Oxycodone: A widely used analgesic derived from thebaine.
Uniqueness
N-Butyl Noroxymorphone is unique due to its specific N-alkylation, which imparts distinct pharmacological properties. Unlike its parent compound noroxymorphone, this compound has enhanced interactions with opioid receptors, making it a valuable intermediate in the synthesis of potent opioid antagonists .
Properties
Molecular Formula |
C20H25NO4 |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
(4R,4aS,7aR,12bS)-3-butyl-4a,9-dihydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one |
InChI |
InChI=1S/C20H25NO4/c1-2-3-9-21-10-8-19-16-12-4-5-13(22)17(16)25-18(19)14(23)6-7-20(19,24)15(21)11-12/h4-5,15,18,22,24H,2-3,6-11H2,1H3/t15-,18+,19+,20-/m1/s1 |
InChI Key |
QTHCSWUOQYHRFK-XFWGSAIBSA-N |
Isomeric SMILES |
CCCCN1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O |
Canonical SMILES |
CCCCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O |
Origin of Product |
United States |
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